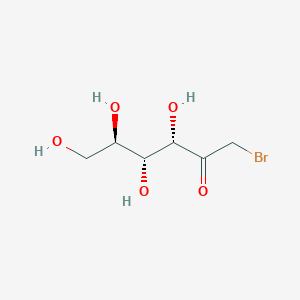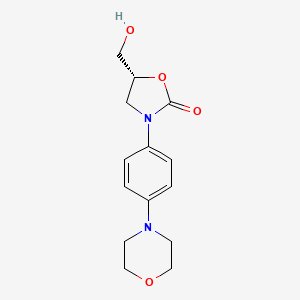![molecular formula C22H17Cl3N6 B13425037 Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- CAS No. 33872-61-6](/img/structure/B13425037.png)
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydrazide groups and chlorophenyl substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- typically involves multi-step organic reactions. The synthetic routes often include the reaction of hydrazine derivatives with chlorophenyl compounds under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. .
Applications De Recherche Scientifique
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with target molecules, leading to the inhibition or activation of specific biochemical pathways. The chlorophenyl groups may also contribute to the compound’s overall biological activity by interacting with cellular membranes and proteins .
Comparaison Avec Des Composés Similaires
Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
Tris(4-chlorophenyl)methanol (TCPM): Known for its environmental persistence and bioaccumulative properties.
Tris(4-chlorophenyl)methane (TCPMe): Similar in structure but differs in its chemical reactivity and applications. The uniqueness of Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]- lies in its specific combination of hydrazide and chlorophenyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
33872-61-6 |
|---|---|
Formule moléculaire |
C22H17Cl3N6 |
Poids moléculaire |
471.8 g/mol |
Nom IUPAC |
1,2,3-tris[(4-chlorophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6/c23-19-7-1-16(2-8-19)13-26-29-22(30-27-14-17-3-9-20(24)10-4-17)31-28-15-18-5-11-21(25)12-6-18/h1-15H,(H2,29,30,31) |
Clé InChI |
ZDJVRDNJLXZODS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=NN=CC2=CC=C(C=C2)Cl)NN=CC3=CC=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroperoxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13424959.png)
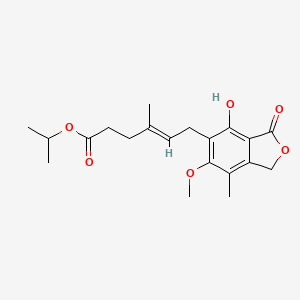
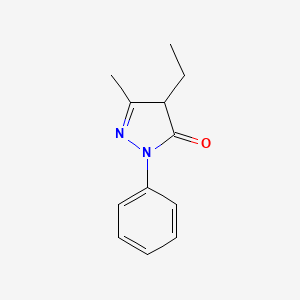
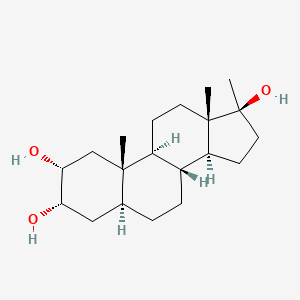



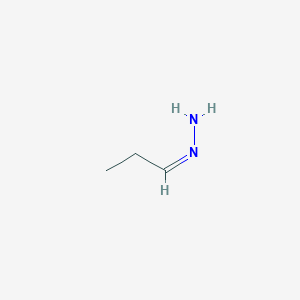

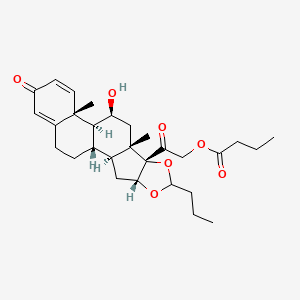
![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B13425023.png)

